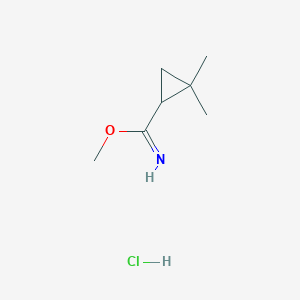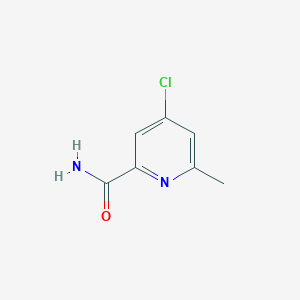
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride, also known as DCC-HCl, is a chemical compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 177.7 g/mol and a melting point of 159-161°C. DCC-HCl is commonly used as a coupling agent in peptide synthesis and as a carbodiimide in organic chemistry reactions.
Wirkmechanismus
The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves the formation of an O-acylisourea intermediate. This intermediate is highly reactive and can react with a nucleophile, such as an amine, to form a stable amide bond.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects. It is used solely as a chemical reagent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride as a coupling agent is its high reactivity and ability to form stable peptide bonds. However, this compound can also lead to side reactions, such as the formation of O-acylisourea byproducts, which can reduce the yield of the desired product. Additionally, this compound is highly toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research involving Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride. One direction is to develop new coupling agents that are more efficient and have fewer side reactions. Another direction is to investigate the use of this compound in the synthesis of other organic compounds, such as esters and amides. Finally, there is potential for the use of this compound in drug discovery and development, as it can be used to synthesize peptide-based drugs.
Synthesemethoden
The synthesis of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride is widely used in peptide synthesis as a coupling agent. It is used to activate carboxylic acids and facilitate the formation of peptide bonds. This compound is also used in the synthesis of esters, amides, and other organic compounds.
Eigenschaften
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboximidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(2)4-5(7)6(8)9-3;/h5,8H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHMSHUJLVWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=N)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)
![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)


![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)
![(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2494211.png)
![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)



![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)
